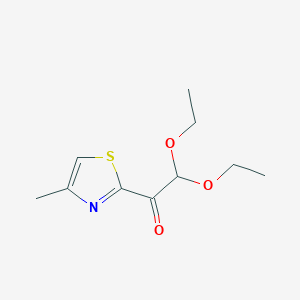![molecular formula C17H17ClN2O5S B2559466 methyl 4-({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}formamido)benzoate CAS No. 2034258-36-9](/img/structure/B2559466.png)
methyl 4-({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}formamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}formamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a carbamoylformamido group, which is further connected to a methoxyethyl chain substituted with a chlorothiophene ring. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common approach is the condensation of 5-chlorothiophene-2-carboxylic acid with 2-methoxyethylamine to form an intermediate amide. This intermediate is then reacted with methyl 4-formamidobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Methyl 4-({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}formamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Methyl 4-({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}formamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of methyl 4-({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors or ion channels, modulating their activity and resulting in analgesic effects .
類似化合物との比較
Similar Compounds
- Methyl 4-(2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate
- 2-({[(5-chlorothiophen-2-yl)methyl]carbamoyl}amino)-4-(methylsulfanyl)butanoic acid
Uniqueness
Methyl 4-({[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamoyl}formamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorothiophene ring and the methoxyethyl chain differentiates it from other similar compounds, potentially leading to unique pharmacological properties and applications .
特性
IUPAC Name |
methyl 4-[[2-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-24-12(13-7-8-14(18)26-13)9-19-15(21)16(22)20-11-5-3-10(4-6-11)17(23)25-2/h3-8,12H,9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWUDOICABGZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1'-[(tert-butoxy)carbonyl]-4-(acetamidomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid](/img/structure/B2559383.png)


![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2559387.png)




![N-(3-acetylphenyl)-2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2559395.png)
![3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2559396.png)
![4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2559399.png)
![1-{[benzyl(phenyl)amino]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2559401.png)
![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2559402.png)
![N-(2,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2559404.png)
